Musk pentane
Description
Pentane (C₅H₁₂) is a volatile, non-polar alkane hydrocarbon naturally found in crude oil and natural gas . It exists as three structural isomers: n-pentane (linear chain), isopentane (2-methylbutane), and neopentane (2,2-dimethylpropane) . With a boiling point of 36°C, it is widely used as a solvent in laboratories, a blowing agent in polystyrene foam production, and a component in fuels . Its low polarity and high volatility make it ideal for extracting non-polar compounds, though it is less effective for polar molecules .
Properties
IUPAC Name |
cyclopentadec-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h7,9H,1-6,8,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYIHILAGIZIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)CCC=CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860141 | |
| Record name | Cyclopentadec-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35720-57-1 | |
| Record name | Cyclopentadec-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of musk pentane typically involves the condensation of toluene with isobutyl bromide in the presence of aluminum chloride, followed by nitration of the product . This method, known as the Baur synthesis, was discovered accidentally while attempting to produce a more effective form of trinitrotoluene (TNT). The reaction conditions include:
Condensation: Toluene and isobutyl bromide are reacted in the presence of aluminum chloride at a controlled temperature.
Nitration: The resulting product is then nitrated using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Musk pentane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation agents like chlorine or bromine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various ketones and carboxylic acids, while reduction can produce alcohols and hydrocarbons .
Scientific Research Applications
Musk pentane has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of synthetic routes and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of musk pentane involves its interaction with olfactory receptors in the nasal cavity. These receptors are part of the G-protein coupled receptor family, which, upon binding with this compound, trigger a signal transduction pathway leading to the perception of its characteristic scent. Additionally, this compound may interact with other molecular targets, such as enzymes and proteins, influencing various biological processes .
Comparison with Similar Compounds
Structural Isomers of Pentane
The isomers of pentane differ in branching, leading to variations in physical and chemical properties:
| Property | n-Pentane | Isopentane | Neopentane |
|---|---|---|---|
| Critical Pressure (MPa) | 3.381 | 3.199 (estimated) | 3.199 |
| Critical Specific Volume (m³/kg) | 0.2319 | 0.234 | 0.2377 |
| Boiling Point (°C) | 36 | 28 | 9.5 |
| Flammability Range (vol% in air) | 1.5–7.8 | 1.4–7.6 | 1.4–7.5 |
| Heat of Combustion (MJ/kg) | 45.38 | ~45.4 (estimated) | ~45.3 (estimated) |
Key Findings :
- Neopentane has the lowest boiling point due to its compact structure, reducing intermolecular forces .
- n-Pentane exhibits higher critical pressure and specific volume compared to branched isomers, influencing its phase behavior in industrial processes .
- All isomers share similar flammability risks, necessitating stringent safety protocols .
Comparison with Other Solvents
Pentane is often compared to solvents like diethyl ether, dichloromethane, and methanol in extraction efficiency:
Key Findings :
- Pentane underperforms in extracting polar compounds like syringaldehyde compared to diethyl ether and dichloromethane .
- Methanol’s high polarity limits its utility for non-polar analytes, whereas pentane excels in isolating alkanes and fatty alcohols .
Comparison with Longer-Chain Alkanes
Pentane’s properties diverge from higher alkanes like heptane (C₇H₁₆):
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
